An In-depth Technical Guide to Ethyl 3-Hydroxybutyrate: Chemical Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 3-Hydroxybutyrate: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxybutyrate (B1226725), a chiral ester with the chemical formula C6H12O3, is a versatile molecule with significant applications across the pharmaceutical, flavor, and fragrance industries.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance and applications in drug development. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
Ethyl 3-hydroxybutyrate is a clear, colorless, viscous liquid with a characteristic fresh, fruity, grape-like odor.[2][3] It is naturally found in various fruits and is a key aroma component in wine.[2][4] The molecule exists as two enantiomers, (R)-(-)-ethyl 3-hydroxybutyrate and (S)-(+)-ethyl 3-hydroxybutyrate, each with distinct properties and applications.
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 3-hydroxybutanoate | [3] |
| Synonyms | Ethyl beta-hydroxybutyrate, 3-Hydroxybutyric acid ethyl ester | [3][5] |
| CAS Number | 5405-41-4 (racemic) | [3] |
| 24915-95-5 ((R)-enantiomer) | ||
| 56816-01-4 ((S)-enantiomer) | [6] | |
| Molecular Formula | C6H12O3 | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| SMILES | CCOC(=O)CC(C)O | [3] |
| InChI | 1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | [7] |
| Appearance | Clear colorless liquid | [3] |
Physical and Chemical Constants
| Property | Value | Reference(s) |
| Boiling Point | 170 °C (at 760 mmHg) | [7][8] |
| 75-76 °C (at 12 mmHg) | ||
| Density | 1.017 g/mL (at 25 °C) | [7][8] |
| Refractive Index | n20/D 1.42 | [7][8] |
| Flash Point | 64 °C (147.2 °F) - closed cup | |
| Solubility | ≥ 100 mg/mL in water at 22 °C | [3] |
| logP | 0.315 | [5] |
Spectroscopic Data
| Spectroscopy | Data Highlights | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.1-4.2 (m, 3H), 2.35-2.48 (m, 2H), 1.25 (t, J=6.9 Hz, 3H), 1.20 (d, J=6.4 Hz, 3H) | [9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 173.04, 64.30, 60.84, 42.89, 22.48, 14.24 | [9] |
| IR Spectroscopy | Data available in the NIST WebBook | [10] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 87, 70, 88, 117, 99 | [3] |
Experimental Protocols
Synthesis of (S)-(+)-Ethyl 3-Hydroxybutyrate via Yeast Reduction of Ethyl Acetoacetate (B1235776)
This protocol describes the enantioselective reduction of ethyl acetoacetate to (S)-(+)-ethyl 3-hydroxybutyrate using baker's yeast.
Methodology:
-
Yeast Suspension Preparation: A suspension of 200 g of baker's yeast in 1.6 L of tap water is prepared in a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer. 300 g of sucrose (B13894) is added, and the mixture is stirred for 1 hour at approximately 30°C.[11][12]
-
Substrate Addition: 20.0 g (0.154 mol) of ethyl acetoacetate is added to the fermenting suspension, and stirring is continued for 24 hours at room temperature.[11][12]
-
Second Feeding: A warm solution (ca. 40°C) of 200 g of sucrose in 1 L of tap water is added, followed by an additional 20.0 g (0.154 mol) of ethyl acetoacetate one hour later.[11][12]
-
Work-up: After the reaction is complete (monitored by TLC or GLC), the mixture is centrifuged. The supernatant is extracted continuously with ether.[11]
-
Purification: The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator. The resulting residue is purified by fractional distillation under reduced pressure (71–73°C at 12 mmHg) to yield (S)-(+)-ethyl 3-hydroxybutyrate.[11][12]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of ethyl 3-hydroxybutyrate in biological samples, which often involves a derivatization step.
Methodology:
-
Sample Preparation: Biological samples (e.g., blood or urine) are subjected to a liquid-liquid extraction, for instance, with ethyl acetate.[13]
-
Derivatization: The extracted analyte is derivatized to increase its volatility for GC analysis. A common method involves using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is heated at 70°C for 30 minutes to ensure complete derivatization.[14]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. A capillary column, such as a DB-5 (5% phenyl/95% methylsiloxane), is typically used for separation.[14]
-
Data Acquisition: The mass spectrometer is operated in electron ionization (EI) mode, and data is collected to identify and quantify the derivatized ethyl 3-hydroxybutyrate based on its retention time and mass spectrum.[13]
Applications in Drug Development and Research
Ethyl 3-hydroxybutyrate serves as a crucial chiral building block in the synthesis of various biologically active compounds and Active Pharmaceutical Ingredients (APIs).[15] Its stereocenters are pivotal in producing enantiomerically pure drugs.
Role as a Chiral Synthon
The (R)- and (S)-enantiomers of ethyl 3-hydroxybutyrate are widely used in asymmetric synthesis. For example, they are precursors in the synthesis of carbapenem (B1253116) antibiotics and pheromones.[15][16] The hydroxyl and ester functionalities allow for a variety of chemical transformations, making it a versatile intermediate in complex molecule synthesis.[1]
Therapeutic Potential
Recent research has highlighted the therapeutic potential of ethyl 3-hydroxybutyrate. It can increase the levels of 3-hydroxybutyrate (a ketone body) in the serum and muscle.[17] Studies have shown that it can alleviate skeletal muscle wasting associated with cancer cachexia by promoting the TCA cycle, enhancing protein synthesis, and improving metabolic homeostasis.[17] It also exhibits anti-inflammatory and antioxidant properties.[17]
Safety and Handling
Ethyl 3-hydroxybutyrate is a combustible liquid and should be handled with care.[6][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][19]
-
Handling: Use in a well-ventilated place. Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1][18]
-
Spill Response: In case of a spill, use an inert absorbent material to contain it. Ensure the area is well-ventilated and follow local disposal guidelines.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[19]
Conclusion
Ethyl 3-hydroxybutyrate is a molecule of significant interest due to its versatile chemical properties and important applications, particularly in the pharmaceutical industry as a chiral synthon. Its biological activities, including its potential to mitigate muscle wasting in cancer cachexia, open up new avenues for therapeutic research. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications, serving as a valuable resource for professionals in research and drug development.
References
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- 3. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 3-hydroxybutyrate | SIELC Technologies [sielc.com]
- 6. Ethyl (S)-(+)-3-Hydroxybutyrate | 56816-01-4 | TCI AMERICA [tcichemicals.com]
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- 9. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 10. Butanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. academic.oup.com [academic.oup.com]
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